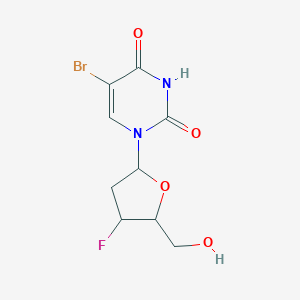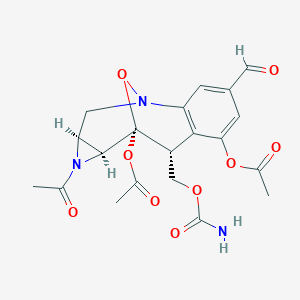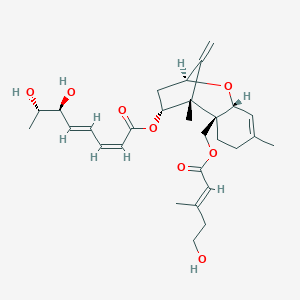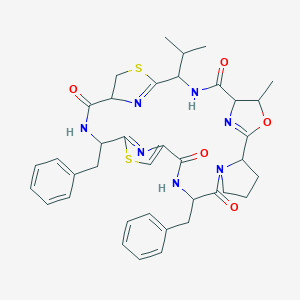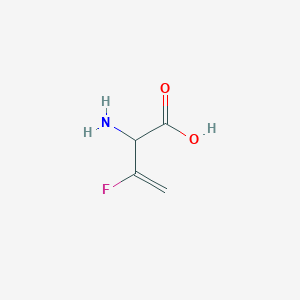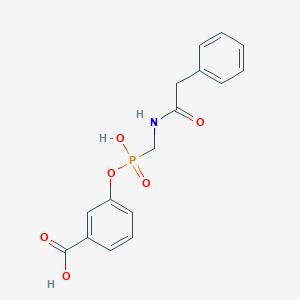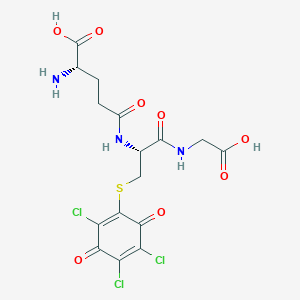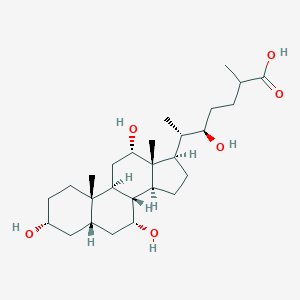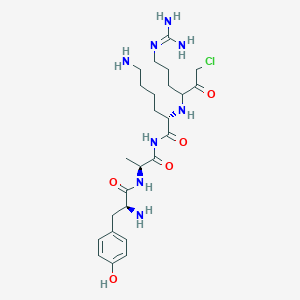
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone (TLCK) is a synthetic peptide that has been widely used in scientific research due to its ability to selectively inhibit proteases. TLCK has been synthesized using various methods and has been used in biochemical and physiological studies to investigate the mechanism of action of proteases.
Mécanisme D'action
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone specifically targets proteases that contain a serine residue in their active site, such as chymotrypsin and trypsin. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone reacts with the serine residue to form a covalent bond, which prevents the protease from hydrolyzing peptide bonds.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone inhibits the activity of proteases in a dose-dependent manner. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has also been shown to inhibit blood coagulation and to reduce the activity of proteases involved in inflammation. In vivo studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can reduce the severity of inflammatory diseases, such as arthritis and pancreatitis.
Avantages Et Limitations Des Expériences En Laboratoire
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has several advantages for lab experiments. It is a selective inhibitor of proteases, which allows researchers to study the role of proteases in physiological processes without affecting other enzymes. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone is also stable and easy to use, which makes it a convenient tool for protease inhibition studies. However, Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has some limitations. It is not effective against all proteases, and its irreversible binding to the active site of the enzyme can limit the ability to study protease activity over time.
Orientations Futures
For Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone research include investigating its role in cancer and neurological diseases, as well as its potential as an antiviral therapy.
Méthodes De Synthèse
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can also be synthesized using chemical modification of the amino acid side chains of a pre-existing peptide.
Applications De Recherche Scientifique
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been widely used in scientific research as a selective inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are involved in various physiological processes, including protein degradation, blood coagulation, and signal transduction. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been used to study the role of proteases in these processes and to investigate the mechanism of action of proteases.
Propriétés
Numéro CAS |
123496-54-8 |
|---|---|
Nom du produit |
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone |
Formule moléculaire |
C25H41ClN8O5 |
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
(2S)-6-amino-N-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]hexanamide |
InChI |
InChI=1S/C25H41ClN8O5/c1-15(32-23(38)18(28)13-16-7-9-17(35)10-8-16)22(37)34-24(39)20(5-2-3-11-27)33-19(21(36)14-26)6-4-12-31-25(29)30/h7-10,15,18-20,33,35H,2-6,11-14,27-28H2,1H3,(H,32,38)(H4,29,30,31)(H,34,37,39)/t15-,18-,19?,20-/m0/s1 |
Clé InChI |
OLMDLIMSPBDHPX-GZKUECPQSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
Synonymes |
Tyr-Ala-Lys-Arg chloromethyl ketone tyrosyl-alanyl-lysyl-arginine chloromethyl ketone YAKR-CK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



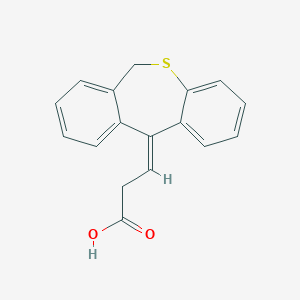
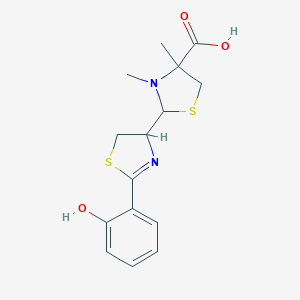
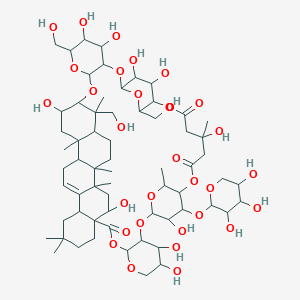
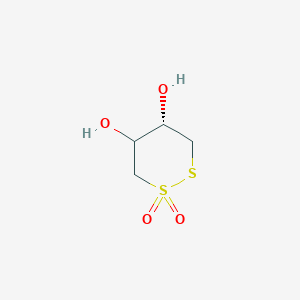
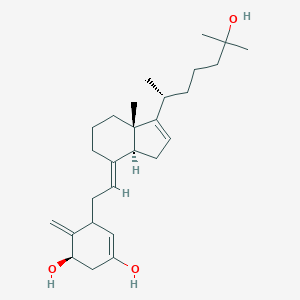
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
